molecular formula C22H23N3O4 B4518111 N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B4518111
M. Wt: 393.4 g/mol
InChI Key: YTMUVRAUQHJILP-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a pyridazinone derivative characterized by a benzyl-methylacetamide backbone and a 3,4-dimethoxyphenyl substituent on the pyridazinone core.

Properties

IUPAC Name

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-24(14-16-7-5-4-6-8-16)22(27)15-25-21(26)12-10-18(23-25)17-9-11-19(28-2)20(13-17)29-3/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMUVRAUQHJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable catalysts.

    Benzylation and Methylation: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions, using benzyl halides and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Recent studies have indicated that compounds similar to N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide exhibit significant monoamine oxidase inhibition, which is crucial in the treatment of depression. Monoamine oxidases (MAOs) are enzymes that degrade neurotransmitters such as serotonin and norepinephrine, and their inhibition can lead to increased levels of these neurotransmitters in the brain .
  • Analgesic and Anti-inflammatory Effects
    • The compound has shown promise in preclinical models for analgesic properties. Its structure suggests potential interactions with pain pathways, which could be beneficial for developing new pain management therapies .

Table 1: Summary of Pharmacological Studies

Study ReferenceApplicationFindings
AntidepressantSignificant MAO inhibition observed
AnalgesicDemonstrated pain relief in animal models

Case Study: Monoamine Oxidase Inhibition

A study conducted on a series of pyridazinone derivatives, including this compound, showed potent inhibition of both MAO-A and MAO-B. The results indicated a dose-dependent relationship with significant behavioral improvements in rodent models of depression .

Case Study: Analgesic Properties

In another investigation focusing on the analgesic properties of similar compounds, researchers reported that administration led to reduced pain responses in models subjected to inflammatory pain stimuli. The compound's analgesic effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects .

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. The benzyl and dimethoxyphenyl groups enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Functional Group Impact on Pharmacological Properties

  • 3,4-Dimethoxyphenyl Group : This substituent is associated with improved binding affinity to phosphodiesterase (PDE) enzymes and kinases due to its electron-donating methoxy groups, which enhance π-π stacking and hydrogen bonding with target proteins .
  • N-Benzyl vs. Chlorine’s electronegativity may enhance interactions with hydrophobic pockets in chemokine receptors.
  • Trifluoromethyl Group : The 4-(trifluoromethyl)phenyl group in increases metabolic stability and lipophilicity, improving blood-brain barrier penetration for neurological applications.
  • Thiazole Moiety : Incorporation of a thiazole ring (as in ) introduces additional hydrogen-bonding sites and improves aqueous solubility, critical for oral bioavailability.

Target Engagement and Selectivity

  • PDE4 Inhibition: The 3,4-dimethoxyphenyl-pyridazinone scaffold is a known PDE4 inhibitor, with substituents like trifluoromethylphenyl enhancing selectivity over PDE3/5 isoforms .
  • Kinase Modulation : The dimethoxyphenyl group in interacts with ATP-binding pockets in kinases (e.g., JAK3), making it a candidate for autoimmune disease therapy.

Comparative Pharmacokinetics

  • Solubility : Thiazole-containing derivatives (e.g., ) show 2–3-fold higher aqueous solubility than benzyl-substituted analogs due to polar heterocycles.
  • Metabolic Stability: N-Methylation (as in the target compound) reduces first-pass metabolism by cytochrome P450 enzymes compared to non-methylated analogs .

Biological Activity

N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyridazinone core : This is critical for its biological activity.
  • Benzyl and dimethoxyphenyl groups : These substituents may enhance lipophilicity and modulate interactions with biological targets.

The precise mechanism of action for this compound involves:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor modulation : It may interact with various receptors, influencing signaling pathways related to cancer and other diseases.

Antitumor Effects

Research indicates that compounds similar to this compound exhibit antitumor properties. A study demonstrated that pyridazine derivatives can induce cell cycle arrest in cancer cell lines, particularly in the G1 phase, leading to apoptosis in P388 murine leukemia cells .

Neuroprotective Properties

Some studies suggest potential neuroprotective effects. Compounds with similar structures have been shown to inhibit monoamine oxidases (MAO), which are implicated in neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety disorders .

Case Studies

  • Anticancer Activity : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications on the benzyl group significantly impacted the potency of these compounds against various cancer cell lines .
  • Neuroprotection : In a study focusing on neurodegenerative models, N-benzyl derivatives demonstrated a protective effect against oxidative stress-induced neuronal death. The mechanism was attributed to the modulation of oxidative stress markers and enhancement of antioxidant enzyme activity .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAntitumorCell cycle arrest via enzyme inhibition
Compound BNeuroprotectiveMAO inhibition leading to increased neurotransmitter levels
Compound CAntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 0–60°C to avoid side reactions (e.g., decomposition of nitro or methoxy groups) .
  • Catalysts : Use NaH or K₂CO₃ for deprotonation in substitution reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyridazinone ring and methoxybenzyl groups. Key peaks include:
    • Pyridazinone C=O at ~165 ppm (13C) .
    • Methoxy protons at δ 3.7–3.9 ppm (1H) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How do structural modifications (e.g., methoxy groups, pyridazinone ring) influence bioactivity and target selectivity?

Answer:
Key Structural-Activity Relationships (SAR):

Modification Impact on Bioactivity Evidence
3,4-Dimethoxyphenyl Enhances solubility and H-bonding with enzymes (e.g., phosphodiesterases) .
Pyridazinone C=O Critical for hydrogen bonding to catalytic sites in kinases .
N-Methylacetamide Reduces metabolic degradation by esterases .

Q. Methodological Approach :

  • Synthesize analogs (e.g., replacing methoxy with nitro or halogens).
  • Test in enzyme inhibition assays (e.g., PDE4B) and cancer cell lines (e.g., MCF-7) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) across studies?

Answer:

Orthogonal Assays :

  • Confirm anticancer activity via apoptosis markers (Annexin V/PI) and anti-inflammatory effects via COX-2 inhibition assays .

Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. RAW264.7 macrophages) to identify context-dependent effects .

Pharmacokinetic Profiling : Compare bioavailability (e.g., plasma half-life) to explain discrepancies between in vitro and in vivo results .

Advanced: What in vitro and in vivo models are recommended for evaluating pharmacokinetics and toxicity?

Answer:

  • In Vitro :
    • Caco-2 cells : Predict intestinal absorption .
    • Microsomal Stability (CYP450) : Assess metabolic liability .
  • In Vivo :
    • Rodent Models : Measure plasma clearance (IV/oral dosing) and organ toxicity (histopathology) .
    • Zebrafish Embryos : Rapid screening for hepatotoxicity .

Advanced: What computational methods assist in predicting interactions with enzymes like phosphodiesterases?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding modes to PDE4B’s catalytic pocket. Key interactions include H-bonds with Gln369 and hydrophobic contacts with Phe340 .
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
  • QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

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